Isopropyl 5,6-dichloronicotinate
Description
Isopropyl 5,6-dichloronicotinate (CAS 211122-50-8) is an ester derivative of 5,6-dichloronicotinic acid, featuring an isopropyl group attached to the carboxylate moiety. The compound is commercially available for bulk production and research purposes, as indicated by its product code (2120339) and global shipping options .
The molecular formula is inferred as C₉H₉Cl₂NO₃ (derived by replacing the methyl group in Methyl 5,6-dichloronicotinate with isopropyl), yielding a molecular weight of 234.03 g/mol.
Properties
Molecular Formula |
C9H9Cl2NO2 |
|---|---|
Molecular Weight |
234.08 g/mol |
IUPAC Name |
propan-2-yl 5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-7(10)8(11)12-4-6/h3-5H,1-2H3 |
InChI Key |
MBTLKQDHIVTNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(N=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Isopropyl 5,6-Dichloronicotinate and Analogs
Research Findings and Implications
- Chlorination Impact: The 5,6-dichloro substitution likely enhances lipophilicity and electrophilic reactivity compared to non-chlorinated analogs like isopropyl nicotinate. This could improve binding affinity in biological targets (e.g., enzyme inhibition) but may also increase environmental persistence or toxicity .
- Conversely, it might enhance stability against enzymatic hydrolysis .
- Safety Considerations : The methyl analog’s hazard profile (H302, H315, etc.) suggests that dichloronicotinate esters generally require careful handling. The isopropyl variant likely shares similar risks, though specific data are unavailable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
